molecular formula C19H27NO3 B13150697 Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

Cat. No.: B13150697
M. Wt: 317.4 g/mol
InChI Key: QWPRZYCJBNFORB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-propylphenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the propylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3

InChI Key

QWPRZYCJBNFORB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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